molecular formula C7H9NO2 B6211253 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one CAS No. 1596863-12-5

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B6211253
CAS No.: 1596863-12-5
M. Wt: 139.2
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Description

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a unique structure with an oxazolidinone ring substituted with a but-3-yn-2-yl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a but-3-yn-2-yl halide or similar derivative. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazolidinone, followed by nucleophilic substitution with but-3-yn-2-yl bromide under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction between the oxazolidinone precursor and but-3-yn-2-yl halide, ensuring precise control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate nucleophiles for substitution reactions.

Major Products

Scientific Research Applications

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

1596863-12-5

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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